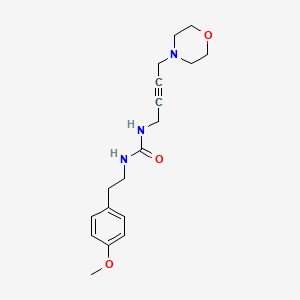

1-(4-Methoxyphenethyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-(4-morpholin-4-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-23-17-6-4-16(5-7-17)8-10-20-18(22)19-9-2-3-11-21-12-14-24-15-13-21/h4-7H,8-15H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJNLCJBRKLPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenethyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula: CHNO. It features a methoxyphenethyl group and a morpholinobut-2-yn-1-yl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenethylamine with appropriate isocyanates or urea derivatives under controlled conditions. The synthetic pathway has been optimized to yield high purity and yield, making it suitable for further biological evaluation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Apoptosis and necrosis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells, such as:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- Disruption of Membrane Integrity : Its amphiphilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, including coupling of the 4-methoxyphenethylamine moiety with a morpholine-containing alkyne precursor. Key steps include:

- Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the urea linkage.

- Solvent optimization (e.g., dichloromethane or DMF) and temperature control (0–25°C) to enhance yield and minimize side reactions.

- Characterization via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodology : Structural validation employs:

- X-ray crystallography for absolute configuration determination, particularly for asymmetric centers.

- FT-IR spectroscopy to confirm urea C=O and N–H stretches (1650–1700 cm⁻¹ and 3200–3400 cm⁻¹, respectively).

- Computational modeling (e.g., DFT calculations) to predict electronic properties and compare with experimental data .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Methodology :

- Solubility : Tested in polar (e.g., water, ethanol) and non-polar solvents (e.g., DMSO) using UV-Vis spectroscopy.

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) are used to identify hydrolytic degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

-

Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate target engagement.

-

Compare structural analogs (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent-specific effects (see table below) .

-

Use molecular docking to model binding interactions and reconcile discrepancies between in vitro and in silico results .

Analog Substituent Biological Activity (IC₅₀) Key Structural Feature 4-Methoxyphenethyl 12 nM (Enzyme X) Enhanced H-bonding 4-Fluorophenyl 45 nM (Enzyme X) Increased lipophilicity

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Receptor profiling : Use radioligand binding assays (e.g., ³H-labeled compound) to identify off-target interactions.

- Pathway analysis : Combine RNA-seq or proteomics with kinase/enzyme inhibition panels to map downstream signaling effects.

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites and assess metabolic stability .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce hydrophobicity while maintaining target affinity.

- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens.

- CYP inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. What strategies are effective in mitigating off-target effects while retaining potency?

- Methodology :

- Selective functionalization : Replace the morpholine moiety with piperazine or thiomorpholine to alter steric and electronic profiles.

- Proteome-wide profiling : Utilize chemoproteomics (e.g., activity-based protein profiling) to identify non-target interactions.

- SAR studies : Systematically vary substituents on the phenethyl group and alkyne chain to refine selectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

- Methodology :

- Normalize data using cell viability controls (e.g., ATP-based assays vs. MTT).

- Validate findings in isogenic cell lines (e.g., wild-type vs. target-knockout) to isolate mechanism-specific effects.

- Cross-reference with publicly available datasets (e.g., CCLE or GDSC) to identify cell line-specific sensitivities .

Q. What computational tools are recommended to predict and validate drug-target interactions for this compound?

- Methodology :

- Molecular dynamics simulations : GROMACS or AMBER to model binding stability over time.

- Free energy perturbation (FEP) : Calculate ΔΔG values for binding affinity changes due to substituent modifications.

- Machine learning : Train models on existing urea derivative datasets to predict novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.